N-(2-(3-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide
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Description
N-(2-(3-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H20F3N3O2S2 and its molecular weight is 503.56. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The presence of a trifluoromethylphenylamino group suggests potential interactions with protein targets via hydrogen bonding or hydrophobic interactions .
Pharmacokinetics
Predictive models suggest the compound may have good oral bioavailability due to its molecular weight and the presence of potential hydrogen bond donors and acceptors .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s structure, it may interact with various cellular targets, leading to a range of potential effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might impact the compound’s activity .
Properties
IUPAC Name |
N-[2-[3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O2S2/c25-24(26,27)16-5-3-6-17(13-16)29-22(31)15-34-21-14-30(19-8-2-1-7-18(19)21)11-10-28-23(32)20-9-4-12-33-20/h1-9,12-14H,10-11,15H2,(H,28,32)(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZRFNDWBVBXJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CS3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.